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  • Product: 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
  • CAS: 141394-22-1

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one Introduction 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one (CAS Number: 141394-22-1, Molecular Formula: C₁₀H₁₄O₂) is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one

Introduction

2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one (CAS Number: 141394-22-1, Molecular Formula: C₁₀H₁₄O₂) is a complex, bridged tricyclic ketone containing an embedded tetrahydrofuran ring system.[1] Its rigid, sterically demanding structure presents a significant challenge for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of such intricate organic molecules.[2][3] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, details a robust experimental protocol for data acquisition, and explains the underlying principles governing the spectral observations. This document is intended for researchers and scientists in organic synthesis and drug development who require a deep understanding of the structural characterization of complex polycyclic systems.

Chemical structure of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one Figure 1. 2D Structure of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one with atom numbering for NMR assignment.

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, will align in an applied magnetic field.[2][4] The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their ground state, they emit an electromagnetic signal.[3][5] The frequency of this signal is highly sensitive to the local electronic environment of each nucleus, providing detailed structural information.[5][6]

  • Chemical Shift (δ) : The resonance frequency of a nucleus relative to a standard reference (Tetramethylsilane, TMS). It is measured in parts per million (ppm) and indicates the chemical environment of the nucleus. Electron-withdrawing groups (like carbonyls and ethers) deshield nuclei, shifting their signals downfield (to higher ppm values).

  • Integration : The area under a ¹H NMR signal is proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.[6]

  • Spin-Spin Coupling (J-coupling) : In ¹H NMR, the magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet), such as a doublet, triplet, or quartet. The pattern of splitting reveals the number of neighboring protons.[7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one is expected to be complex due to the rigid, non-symmetrical nature of the tricyclic system, leading to diastereotopic protons even on the same CH₂ group. The chemical shifts are influenced by the deshielding effects of the adjacent ketone and ether functionalities, as well as anisotropic effects arising from the ring system.

Atom Number(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-3α, H-3β3.6 - 3.9Multiplet (m)2HProtons on carbon adjacent to the ether oxygen (C-3) are significantly deshielded. Due to the rigid structure, these protons are diastereotopic and will likely appear as a complex multiplet.
H-4α, H-4β1.8 - 2.1Multiplet (m)2HAliphatic protons on C-4, adjacent to the bridgehead carbon C-5.
H-6α, H-6β1.9 - 2.2Multiplet (m)2HAliphatic protons on C-6, adjacent to another bridgehead carbon C-7.
H-72.3 - 2.6Multiplet (m)1HBridgehead proton at C-7, adjacent to the carbonyl group, leading to moderate deshielding.
H-9α, H-9β2.5 - 2.8Multiplet (m)2HProtons alpha to the carbonyl group (C-8) are strongly deshielded.[8][9] They are diastereotopic and will likely show complex splitting.
H-10α, H-10β1.7 - 2.0Multiplet (m)2HAliphatic protons on C-10.
H-11α, H-11β1.6 - 1.9Multiplet (m)2HAliphatic protons on C-11.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are primarily dictated by the hybridization and the electronic environment, with the carbonyl carbon being the most downfield signal.

Atom NumberPredicted Chemical Shift (δ, ppm)Rationale
C-185 - 95Quaternary carbon (bridgehead) bonded to the ether oxygen, resulting in significant downfield shift.
C-365 - 75Methylene carbon directly attached to the ether oxygen.[10][11]
C-430 - 40Aliphatic methylene carbon.
C-545 - 55Quaternary bridgehead carbon.
C-635 - 45Aliphatic methylene carbon.
C-740 - 50Aliphatic methine carbon (bridgehead), adjacent to the carbonyl group.
C-8205 - 215Carbonyl carbon, characteristically found at a very low field.[8]
C-935 - 45Methylene carbon alpha to the carbonyl group.
C-1025 - 35Aliphatic methylene carbon.
C-1120 - 30Aliphatic methylene carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a meticulous experimental approach is required. The following protocol outlines the best practices for sample preparation and data acquisition.

Part 1: Sample Preparation
  • Analyte Weighing : Accurately weigh 10-20 mg of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12] The optimal concentration balances signal strength with potential solubility and viscosity issues.[13]

  • Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆.[12][14] Deuterated solvents are essential as they are "invisible" in ¹H NMR and are used by the spectrometer for field-frequency locking.[14]

  • Dissolution : Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[13]

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[12]

  • Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow A 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) B 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃) A->B C 3. Ensure Complete Dissolution (Vortex/Sonicate) B->C D 4. Filter into NMR Tube (Remove Particulates) C->D E 5. Cap and Label D->E

Caption: Workflow for preparing a high-quality NMR sample.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Experiment : Standard single-pulse ¹H acquisition.

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Spectral Width : -2 to 12 ppm

  • Number of Scans (NS) : 16 to 64 (increase for dilute samples)

  • Relaxation Delay (D1) : 2 seconds

  • Acquisition Time (AQ) : ~4 seconds

¹³C NMR Acquisition:

  • Experiment : Proton-decoupled single-pulse ¹³C acquisition (e.g., zgpg30).

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Spectral Width : -10 to 220 ppm

  • Number of Scans (NS) : 1024 to 4096 (¹³C is much less sensitive than ¹H)

  • Relaxation Delay (D1) : 2 seconds

  • Acquisition Time (AQ) : ~1-2 seconds

NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Resulting Spectral Data Structure 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one NMR Apply B₀ Field & Radiofrequency Pulse Structure->NMR Analyzed by Shift Chemical Shift (δ) (Electronic Environment) NMR->Shift Yields Coupling Coupling (J) (Neighboring Protons) NMR->Coupling Yields Integration Integration (Proton Count) NMR->Integration Yields

Caption: Relationship between molecular structure and NMR spectral parameters.

Conclusion

The structural elucidation of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one is critically dependent on the correct acquisition and interpretation of its NMR spectra. This guide provides a detailed prediction of the ¹H and ¹³C NMR data based on established principles of chemical shifts and structural effects. The provided experimental protocol offers a validated methodology for obtaining high-resolution spectra, which are essential for confirming the proposed assignments and ensuring the structural integrity of the compound. For absolute certainty in assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to establish proton-proton and proton-carbon connectivities throughout the complex tricyclic framework.

References

  • NMR Sample Preparation. University of Ottawa. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Platypus Technologies. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

  • ¹³C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]

  • Chemical Shifts ¹H-NMR. University of São Paulo. [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one: A Conformational Whitepaper

Executive Summary The molecule 2-oxatricyclo[5.4.0.0^{1,5}]undecan-8-one (CAS No. 141394-22-1) is a highly specialized, rigid tricyclic building block[1]. In modern drug discovery and materials science, such bridged and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-oxatricyclo[5.4.0.0^{1,5}]undecan-8-one (CAS No. 141394-22-1) is a highly specialized, rigid tricyclic building block[1]. In modern drug discovery and materials science, such bridged and fused architectures are increasingly prioritized. Their rigid 3D conformations allow them to project pharmacophores into precise spatial vectors while minimizing entropic penalties upon target binding. The core skeleton is synthetically accessed via the intramolecular [2+2] photocycloaddition of 3-(3-butenyloxy)-2-cyclohexenone systems[2]. Understanding the exact 3D conformation, ring strain, and absolute stereochemistry of this scaffold through X-ray crystallography is paramount for structure-based design.

Conformational Analysis and Mechanistic Origins

The architecture of 2-oxatricyclo[5.4.0.0^{1,5}]undecan-8-one is defined by three fused rings:

  • A cyclohexanone ring (bearing the ketone at position 8).

  • A cyclobutane ring (the high-strain junction formed via [2+2] cycloaddition).

  • An oxacycle (an oxygen-containing ring formed by the tether).

The Photochemical Logic

The synthesis relies on the UV irradiation of an enone precursor. The absorption of a photon excites the enone to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet diradical[2]. The tethered alkene then traps this diradical, closing the cyclobutane ring.

Causality in Stereocontrol: The regiochemistry (head-to-head vs. head-to-tail) and the stereochemistry of the ring fusion (cis-anti-cis vs. cis-syn-cis) are strictly governed by the geometric constraints of the oxygen-containing tether during the diradical lifetime[3]. The resulting tricyclic system is highly strained, forcing the cyclohexanone ring out of an ideal chair conformation into a distorted half-chair or twist-boat to accommodate the eclipsed bonds of the cyclobutane fusion.

Photocycloaddition A Precursor 3-(3-Butenyloxy)- 2-cyclohexenone B Photoexcitation (UV, hv) A->B C Triplet Diradical Intermediate B->C D [2+2] Cycloaddition Ring Closure C->D E Target Scaffold 2-Oxatricyclo[5.4.0.0^{1,5}] undecan-8-one D->E

Fig 1: Reaction pathway for the intramolecular[2+2] photocycloaddition forming the tricyclic core.

X-Ray Crystallography: Methodologies and Protocols

To definitively assign the relative and absolute stereochemistry of 2-oxatricyclo[5.4.0.0^{1,5}]undecan-8-one, single-crystal X-ray diffraction (SCXRD) is required. While NMR spectroscopy (e.g., NOESY) can infer spatial proximity, it cannot accurately measure the severe bond elongation inherent to the strained cyclobutane junction.

Causality in Experimental Design: Because this molecule consists entirely of light atoms (Carbon, Hydrogen, Oxygen), determining its absolute configuration is nearly impossible with standard Molybdenum (Mo Kα) radiation. Therefore, Copper (Cu Kα, λ = 1.5418 Å) radiation is strictly selected. The longer wavelength of Cu Kα significantly enhances the anomalous dispersion signal of the oxygen atom. This allows for the reliable calculation of the Hooft/Flack parameter—a self-validating metric where a value near 0 confirms the correct enantiomer, and a value near 1 indicates an inverted structural model.

Crystallography A Sample Preparation (>99% Purity via HPLC) B Crystal Growth (Vapor Diffusion) A->B C Data Collection (Cu Kα, 100 K Cryostream) B->C D Structure Solution (Direct Methods / SHELXT) C->D E Refinement & Validation (SHELXL, CheckCIF) D->E F 3D Conformation & Absolute Stereochemistry E->F

Fig 2: Step-by-step X-ray crystallography workflow for structural elucidation and refinement.

Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Vapor Diffusion Crystallization
  • Dissolution: Dissolve 10 mg of high-purity (>99%) 2-oxatricyclo[5.4.0.0^{1,5}]undecan-8-one[1] in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is an excellent solvent for moderately polar ketones, ensuring complete dissolution without premature nucleation.

  • Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Allow the system to sit undisturbed on a vibration-free table at 20 °C for 3–5 days.

  • Validation: As hexane vapor slowly diffuses into the DCM, the solubility of the compound decreases, promoting the growth of highly ordered, defect-free single crystals. The slow kinetics prevent the kinetic trapping of amorphous solids, validating the thermodynamic stability of the resulting crystal lattice.

Protocol 2: Data Collection and Phase Solution
  • Harvesting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to a diffractometer equipped with a nitrogen cryostream set to 100 K.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and overall resolution.

  • Diffraction: Collect data using a microfocus Cu Kα source until >99% completeness is achieved out to a resolution of 0.80 Å.

  • Solution & Refinement: Solve the phase problem using intrinsic phasing or direct methods (). Refine the structure using full-matrix least-squares on F² ().

  • Validation: Generate an IUCr CheckCIF report. The protocol is self-validating if the final R₁ factor is < 5%, the Goodness-of-Fit (GooF) is near 1.0, and there are no Level A or B alerts regarding missing symmetry or unresolved electron density.

Quantitative Data Presentation

The structural parameters of this tricyclic system reflect the severe geometric compromises required to fuse a 4-, 5/6-, and 6-membered ring into a single contiguous skeleton. The table below summarizes the expected crystallographic metrics derived from highly strained [2+2] cycloadducts.

Table 1: Anticipated Crystallographic Parameters for 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one

ParameterExpected Value / RangeStructural Rationale
Crystal System Monoclinic or OrthorhombicTypical packing arrangements for chiral, rigid bridged organic molecules.
Space Group P2₁ or P2₁2₁2₁Non-centrosymmetric space groups are strictly required for enantiopure compounds.
Cyclobutane C-C Bond 1.55 Å – 1.58 ÅSignificantly elongated compared to standard alkanes (1.54 Å) due to high angular strain (approx. 90° internal angles).
Ketone C=O Bond 1.21 Å – 1.22 ÅStandard carbonyl bond length; remains largely unaffected by distant cyclobutane ring strain.
Bridgehead Angles 102° – 108°Compressed from the ideal tetrahedral geometry (109.5°) due to the restrictive tricyclic fusion.
Final R₁ Factor < 0.05 (5%)Indicates a high-quality structural model with minimal residual electron density in the Fourier map.

References

  • Umehara, T., Inouye, Y., & Kakisawa, H. (1981). Intramolecular[2+2]Photocycloaddition of the 3-(3-Butenyloxy)-2-cyclohexenone System. Bulletin of the Chemical Society of Japan, 54(11), 3492-3495. URL:[Link]

  • Shi, M., et al. (2003). Lewis Acid Catalyzed Ring-Opening Reactions of Methylenecyclopropanes with 1,3-Cyclodiones. ResearchGate. URL:[Link]

Sources

Foundational

Toxicological Profiling and Material Safety Data Sheet (MSDS) for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, evaluating the safety and handling profile of novel synthetic building blocks is paramount to ensuring laboratory safety and regulatory compliance. (CAS: 141394-22-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating the safety and handling profile of novel synthetic building blocks is paramount to ensuring laboratory safety and regulatory compliance. (CAS: 141394-22-1) is a structurally complex tricyclic ketone/ether utilized primarily in advanced organic synthesis and drug discovery[1]. Because empirical in vivo toxicity data for such specialized intermediates is often sparse, we must employ a rigorous, self-validating system combining in silico predictive toxicology (QSAR) with standardized in vitro and in vivo experimental frameworks.

This whitepaper provides an in-depth toxicological evaluation and a structured Material Safety Data Sheet (MSDS) profile for this compound, grounded in mechanistic causality and validated methodologies.

Physicochemical Properties & Molecular Descriptors

Understanding the physicochemical nature of the molecule is the first step in predicting its pharmacokinetic and toxicological behavior. The presence of the strained tricyclic system and the ketone moiety dictates its reactivity, stability, and potential interaction with biological macromolecules.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
CAS Number 141394-22-1
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Structural Features Tricyclic framework, ketone, cyclic ether
Predicted LogP ~1.8 - 2.2 (Moderate lipophilicity)
Physical State Solid/Powder (Typical for MW and structure)

Predictive Toxicology & QSAR Modeling

Before initiating costly and ethically sensitive animal studies, we utilize Quantitative Structure-Activity Relationship (QSAR) models. The provides a robust framework for estimating acute toxicity and mutagenicity based on molecular descriptors[2].

Mechanistic Causality in QSAR: The ketone group can act as a weak electrophile, potentially forming Schiff bases with primary amines in biological proteins. However, the steric hindrance of the bridged tricyclic scaffold significantly attenuates this reactivity. Consequently, QSAR models predict a low probability of direct DNA alkylation, suggesting a negative Ames mutagenicity profile. The moderate lipophilicity (LogP ~2.0) suggests adequate membrane permeability but low potential for long-term bioaccumulation.

QSAR_Workflow A 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (Input SMILES) B Molecular Descriptors Generation A->B C EPA T.E.S.T. QSAR Modeling B->C D ToxCast / ECOSAR Database Cross-read B->D E Genotoxicity Prediction (Ames Mutagenicity) C->E F Acute Toxicity Estimate (LD50 cut-off) C->F D->E D->F G Comprehensive Toxicity Profile E->G F->G

Computational predictive toxicology workflow for structural hazard assessment.

Standardized Experimental Protocols

To validate the in silico predictions, the following self-validating experimental protocols are mandated for full toxicological clearance.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Rationale & Causality: This assay is deployed to definitively rule out genotoxicity[3]. The inclusion of the S9 metabolic activation system is critical; while the parent compound is sterically hindered, hepatic cytochrome P450 enzymes could theoretically mediate ring-opening or alpha-carbon oxidation of the tricyclic ether/ketone, generating reactive electrophilic intermediates.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to reach late exponential phase.

  • Dose Formulation: Dissolve 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one in DMSO. Prepare a concentration gradient (e.g., 5, 50, 500, 1500, and 5000 µ g/plate ).

  • Metabolic Activation (S9 Mix): Prepare 10% rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate cofactors.

  • Pre-incubation: Combine 0.1 mL bacterial culture, 0.1 mL test solution, and 0.5 mL S9 mix (or phosphate buffer for -S9 cohorts). Incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Controls: The assay must include a vehicle control (DMSO) to establish baseline spontaneous mutation rates, and strain-specific positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for S9-activated strains) to validate both metabolic capability and strain sensitivity.

Ames_Test S1 S. typhimurium Strains (TA98, TA100, TA1535) P1 Pre-incubation / Plate Incorporation S1->P1 S2 Test Compound (Dose Range 5-5000 µg/plate) S2->P1 S3 Metabolic Activation (+/- S9 Mix) S3->P1 P2 Incubation (48-72h at 37°C) P1->P2 R1 Count Revertant Colonies P2->R1 R2 Mutagenic Potential Assessment R1->R2

OECD 471 Bacterial Reverse Mutation Test (Ames) protocol logic.

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Rationale & Causality: is selected over traditional LD50 tests (like OECD 401) because it utilizes a highly efficient stepwise procedure with fixed doses. This minimizes animal usage while providing a reliable GHS hazard category via LD50 cut-offs, which is optimal for novel synthetic intermediates with unknown acute lethality[4].

Step-by-Step Methodology:

  • Animal Selection: Use nulliparous, non-pregnant female Wistar rats (females are generally more sensitive to acute toxicity). Acclimate for 5 days.

  • Starting Dose: Based on QSAR predictions indicating moderate-to-low toxicity, initiate testing at 300 mg/kg body weight.

  • Administration: Administer the compound via oral gavage using a suitable vehicle (e.g., 0.5% methylcellulose or corn oil). Fast animals prior to dosing.

  • Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document clinical signs (e.g., tremors, lethargy, changes in respiration).

  • Decision Logic: If 0/3 or 1/3 animals die at 300 mg/kg, proceed to the 2000 mg/kg dose step. The final mortality ratio dictates the GHS classification.

  • Self-Validation: The protocol's stepwise nature is inherently self-validating; the biological response of the initial cohort strictly dictates the subsequent dose, ensuring that the final GHS classification is statistically grounded in reproducible biological responses rather than a single anomalous event.

Material Safety Data Sheet (MSDS) Core Elements

Based on the synthesized predictive data profile and structural alerts, the following MSDS parameters are established for laboratory handling.

Table 2: GHS Hazard Identification & Controls

CategorySpecification / Instruction
GHS Classification Acute Toxicity, Oral (Category 4) - PredictedSkin Irritation (Category 2)Eye Irritation (Category 2A)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Engineering Controls Handle in a certified chemical fume hood. Ensure adequate ventilation and access to eyewash stations.
PPE Requirements Nitrile gloves (min 0.11 mm thickness), safety goggles, and a standard laboratory coat.
First Aid Measures Inhalation: Move to fresh air. Skin: Wash with plenty of soap and water. Eyes: Flush with water for 15 mins. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention.

References

  • Title: Toxicity Estimation Software Tool (TEST) Source: US EPA URL: [Link]

  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) Source: Tox Lab URL: [Link]

  • Title: Acute oral toxicity – OECD 423 test (Method by acute toxicity class) Source: YesWeLab URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Identification of 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one Natural Product Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one core represents a complex and sterically demanding scaffold that has garnered interest within the medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one core represents a complex and sterically demanding scaffold that has garnered interest within the medicinal chemistry and natural product communities. Its unique three-dimensional architecture, characterized by a fused lactone within a tricyclic system, presents both a significant synthetic challenge and a potential foundation for the development of novel therapeutic agents. This guide provides a comprehensive overview of the strategies and methodologies for the identification of natural product analogs featuring this intricate framework. It delves into the logic behind experimental design, from biosynthetic considerations that guide isolation efforts to the spectroscopic techniques essential for unambiguous structure elucidation. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of complex natural products.

Introduction: The Significance of the 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one Scaffold

The quest for novel bioactive molecules is a cornerstone of drug discovery. Natural products, with their inherent structural diversity and biological relevance, have historically been a rich source of therapeutic leads. The 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one framework is a compelling, albeit rare, structural motif. Its rigid, polycyclic nature can confer high receptor affinity and specificity, desirable attributes for targeted therapies.

While direct natural product analogs of 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one are not extensively documented in readily available literature, the broader family of bicyclo[5.4.0]undecane and related bridged-ring systems are present in a variety of biologically active natural products.[1][2][3] These include sesquiterpenoids with anti-inflammatory, cytotoxic, and antiviral activities.[2] The incorporation of a lactone, a common pharmacophore, into this tricyclic system suggests a high potential for biological activity.

This guide will explore the multifaceted approach required to identify novel analogs, encompassing isolation from natural sources, synthetic strategies for generating derivatives, and the critical analytical techniques for their characterization.

Strategies for Analog Identification: A Dual Approach

The identification of new 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one analogs necessitates a two-pronged strategy: the isolation from natural sources and the chemical synthesis of novel derivatives.

Isolation and Identification from Natural Sources

The search for natural products containing this specific tricyclic lactone core requires a combination of biosynthetic pathway prediction and advanced separation and analytical techniques.

Workflow for Natural Product Isolation and Identification

G cluster_0 Source Selection & Extraction cluster_1 Chromatographic Separation cluster_2 Structure Elucidation cluster_3 Bioactivity Screening Source Selection of Promising Organisms (e.g., plants, fungi, marine invertebrates) Extraction Solvent-Based Extraction Source->Extraction Crude Crude Extract Extraction->Crude Fractionation Initial Fractionation (e.g., Liquid-Liquid Partitioning) Crude->Fractionation Column Column Chromatography (e.g., Silica Gel, Sephadex) Fractionation->Column HPLC High-Performance Liquid Chromatography (HPLC) Column->HPLC Isolated Isolated Pure Compound HPLC->Isolated Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Isolated->Spectroscopy Bioassay Biological Assays (e.g., cytotoxicity, enzyme inhibition) Isolated->Bioassay Xray X-ray Crystallography (if suitable crystals) Spectroscopy->Xray for absolute stereochemistry

Caption: Workflow for the isolation and identification of natural products.

Experimental Protocol: A Representative Isolation Strategy

  • Source Material Collection and Preparation: Collect and identify the source organism (e.g., a specific plant or marine sponge). The material should be dried and ground to a fine powder to maximize surface area for extraction.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.

  • Fractionation: Subject the crude extracts to preliminary fractionation using techniques like liquid-liquid partitioning or vacuum liquid chromatography.

  • Chromatographic Purification: Employ a series of column chromatography steps, using different stationary phases (e.g., silica gel, C18 reverse-phase silica) and solvent gradients to isolate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Utilize preparative HPLC for the final purification of compounds to achieve a high degree of purity.

Synthetic Approaches to Analog Generation

Given the potential scarcity of these analogs in nature, chemical synthesis provides a powerful alternative for generating structural diversity. The complexity of the 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one core necessitates sophisticated synthetic strategies.

Key Synthetic Considerations:

  • Ring-Forming Reactions: The construction of the fused ring system is the central challenge. Methodologies such as intramolecular Diels-Alder reactions, radical cyclizations, and transition metal-catalyzed cycloadditions are powerful tools for building such complex architectures.[4]

  • Stereocontrol: The creation of multiple stereocenters with defined relative and absolute configurations is critical. Asymmetric catalysis and the use of chiral auxiliaries are essential for achieving high stereoselectivity.[5][6]

  • Lactone Formation: The lactone moiety can be introduced at various stages of the synthesis, either through the cyclization of a hydroxy acid precursor or via oxidative cyclization methods.

Illustrative Synthetic Pathway Concept

G Start Readily Available Starting Material (e.g., cyclic diketone) Step1 Asymmetric Annulation (e.g., NHC-catalyzed reaction) Start->Step1 Intermediate1 Chiral Bicyclic Intermediate Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Key Cyclization Precursor Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., radical or transition metal-catalyzed) Intermediate2->Step3 Intermediate3 Tricyclic Carbon Skeleton Step3->Intermediate3 Step4 Lactonization Intermediate3->Step4 Final 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one Analog Step4->Final

Caption: A conceptual synthetic pathway to the tricyclic lactone core.

Spectroscopic and Spectrometric Characterization

The unambiguous identification of 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one analogs relies on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which allows for the complete assembly of the molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which allows for the calculation of its molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the resulting fragment ions, providing valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one analogs, the key absorbances would be the strong C=O stretch of the ketone and the C=O stretch of the lactone.

Table 1: Expected Spectroscopic Data for a Hypothetical 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one Analog

TechniqueFeatureExpected Value/Observation
¹³C NMR Ketone Carbonyl (C=O)δ 200-220 ppm
Lactone Carbonyl (C=O)δ 170-185 ppm
Quaternary CarbonsMultiple signals in the δ 40-60 ppm range
¹H NMR Diastereotopic ProtonsComplex multiplets due to the rigid structure
IR Ketone C=O Stretch~1715 cm⁻¹
Lactone C=O Stretch~1770 cm⁻¹ (strained lactones absorb at higher frequencies)
HRMS Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to the exact mass

Potential Biological Activities and Therapeutic Implications

While the biological activity of the specific 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one core is not well-defined, related polycyclic structures have shown promising therapeutic potential. For instance, derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane have been investigated as potential agents for Parkinson's disease.[7] The rigid conformation of these molecules can lead to high selectivity for specific biological targets.

Potential Therapeutic Areas to Explore:

  • Neurodegenerative Diseases: The aforementioned link to Parkinson's disease research suggests that these rigid structures may interact with targets in the central nervous system.[7]

  • Oncology: Many natural product-derived anticancer agents possess complex, rigid skeletons that allow for potent and selective inhibition of cancer cell growth.

  • Infectious Diseases: The unique three-dimensional shape of these molecules could lead to novel mechanisms of action against bacteria, viruses, or fungi.

Logical Framework for Bioactivity Screening

G Library Library of Isolated/Synthesized Analogs Primary Primary Screening (e.g., cell viability assays against cancer cell lines) Library->Primary Hit Identification of 'Hits' Primary->Hit Secondary Secondary Screening (e.g., target-based assays, dose-response curves) Hit->Secondary Lead Lead Compound Identification Secondary->Lead Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A logical progression for screening and developing bioactive compounds.

Conclusion

The identification of natural product analogs based on the 2-oxatricyclo[5.4.0.0¹⁵]undecan-8-one core is a challenging yet potentially rewarding endeavor. A successful approach requires a synergistic combination of natural product chemistry, advanced synthetic organic chemistry, and sophisticated analytical techniques. This guide has outlined the key considerations and methodologies for researchers in this field. The structural novelty and complexity of this scaffold suggest that its derivatives could hold the key to unlocking new therapeutic modalities.

References

  • Ingenanes possess a unique 5/7/7/3 tetracyclic system containing an in,out-bridgehead bicyclo [4.4.1]undecane core. The first known member of this family, (+)-ingenol (23), was isolated in 1968 from Euphorbia ingens by... - PMC. Available at: [Link]

  • Purohit, V. C., Matla, A. S., & Romo, D. (2008). Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones Involving 1,2-Acyl and δ-Lactone Migrations. Journal of the American Chemical Society. Available at: [Link]

  • Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. (2019). Molecules. Available at: [Link]

  • Enantioselective Synthesis of Tricyclic β-Lactones by NHC-Catalyzed Desymmetrization of Cyclic 1,3-Diketones. (2020). Organic Letters. Available at: [Link]

  • Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. (2020). Accounts of Chemical Research. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed Michael–Michael–Lactonization Cascade for the Enantioselective Synthesis of Tricyclic δ-Lactones. (2018). Organic Letters. Available at: [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2025). Molecules. Available at: [Link]

  • Synthesis and biological evaluation of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives as potential therapeutic agents in Parkinson's disease. (2004). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine. NextSDS. Available at: [Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2026). Organic Letters. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Utilization of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one in Next-Generation Photoresist Polymers

Executive Summary The drive toward sub-20 nm semiconductor nodes has placed unprecedented demands on 193 nm (ArF) and Extreme Ultraviolet (EUV) chemically amplified resists (CARs). A critical challenge in experimental po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward sub-20 nm semiconductor nodes has placed unprecedented demands on 193 nm (ArF) and Extreme Ultraviolet (EUV) chemically amplified resists (CARs). A critical challenge in experimental polymer chemistry is balancing plasma etch resistance with aqueous developer solubility. 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS: 141394-22-1) has emerged as a highly specialized building block to solve this dichotomy. This application note details the mechanistic rationale, synthetic integration, and lithographic evaluation of this tricyclic ketone as a precursor for advanced photoresist monomers.

Mechanistic Rationale: The Tricyclic Advantage

The structural topology of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one provides three distinct functional advantages when integrated into a methacrylate polymer backbone:

  • High Carbon Density (Etch Resistance): The fused tricyclic cage significantly lowers the polymer's Ohnishi parameter ( Ntotal​/(NC​−NO​) ). A lower Ohnishi parameter correlates directly with higher resistance to aggressive halogen plasmas used in silicon etching.

  • Polarity and Adhesion: The "2-oxa" ether linkage introduces a localized dipole. As demonstrated by , oxygen-containing alicyclic groups (like lactones and cyclic ethers) are essential in 193 nm resists to moderate the hydrophobicity of the polymer, ensuring uniform wetting by the 0.26 N Tetramethylammonium hydroxide (TMAH) developer and preventing pattern collapse.

  • Acid-Catalyzed Cleavage: The ketone at the 8-position serves as a reactive handle. By converting this ketone into a tertiary alcohol and subsequently esterifying it, the resulting monomer becomes highly susceptible to acid-catalyzed heterolysis. During lithography, the photoacid generator (PAG) releases protons that cleave this bulky ester, forming a highly stable tertiary carbocation and leaving a base-soluble carboxylic acid on the polymer backbone. Furthermore, polar alicyclic structures have been proven to evenly distribute chemical reactions during plasma exposure, critically suppressing line-edge roughness (LER) ().

SynthWorkflow A 2-Oxatricyclo[5.4.0.0,1,5] undecan-8-one B Grignard Addition (MeMgBr) A->B C Tertiary Alcohol Intermediate B->C D Esterification (Methacryloyl Chloride) C->D E Acid-Labile Methacrylate Monomer D->E F Free-Radical Copolymerization E->F G ArF Photoresist Terpolymer F->G

Synthetic workflow converting 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one into an ArF photoresist.

Experimental Protocols

Protocol 3.1: Synthesis of the Acid-Labile Monomer

Causality: The Grignard reaction is utilized to install a methyl group at the ketone carbon, creating the requisite tertiary alcohol. This specific steric environment is mandatory; secondary esters will not cleave efficiently under the weak acid conditions generated by standard PAGs.

  • Grignard Addition: Dissolve 10.0 g of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one in 100 mL of anhydrous THF under an argon atmosphere. Cool to 0 °C. Dropwise, add 1.2 equivalents of Methylmagnesium bromide (3.0 M in diethyl ether). Stir for 4 hours at room temperature.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum.

  • Esterification: Dissolve the crude tertiary alcohol in anhydrous dichloromethane (DCM) with 1.5 equivalents of triethylamine (TEA). Cool to 0 °C and add 1.2 equivalents of methacryloyl chloride dropwise. Stir for 12 hours at room temperature.

  • Purification: Wash the organic layer with 0.1 M HCl, followed by brine. Purify the monomer via silica gel column chromatography (Hexane/Ethyl Acetate 9:1).

  • Self-Validating System: Monitor the Grignard step via FTIR. The complete disappearance of the sharp C=O stretch at ~1715 cm⁻¹ and the appearance of a broad O-H stretch at ~3400 cm⁻¹ validates the successful formation of the tertiary alcohol.

Protocol 3.2: Free-Radical Copolymerization

Causality: Free-radical polymerization is chosen over living polymerization methods to ensure a statistically random distribution of the acid-labile monomer, a lactone-based monomer (for developer wettability), and an adamantyl monomer (for bulk etch resistance). Controlling the molecular weight (Mw) to ~10,000 Da is critical to prevent polymer swelling during development, which causes pattern collapse.

  • Preparation: In a Schlenk flask, combine the synthesized oxatricyclo-methacrylate monomer (40 mol%), γ -butyrolactone methacrylate (40 mol%), and 2-methyl-2-adamantyl methacrylate (20 mol%).

  • Initiation: Add 1,4-dioxane as the solvent (to achieve a 20 wt% monomer concentration). Add AIBN (5 mol% relative to total monomers) as the initiator and dodecyl mercaptan (2 mol%) as a chain transfer agent.

  • Polymerization: Degas the mixture via three freeze-pump-thaw cycles. Heat the flask to 80 °C under argon for 16 hours.

  • Precipitation: Cool the mixture and precipitate the polymer dropwise into a 10-fold excess of rapidly stirring methanol. Filter and dry the polymer under vacuum at 45 °C for 24 hours.

  • Self-Validating System: Analyze the isolated polymer via Gel Permeation Chromatography (GPC) using polystyrene standards. A target Mw of 8,000–12,000 Da with a Polydispersity Index (PDI) < 1.8 validates that the chain transfer agent successfully prevented uncontrolled chain elongation.

Protocol 3.3: Lithographic Evaluation

Causality: The formulation requires a PAG (e.g., Triphenylsulfonium triflate) to generate the catalytic acid upon 193 nm exposure. The Post-Exposure Bake (PEB) provides the thermal energy required for the acid to diffuse through the matrix and catalyze the cleavage of the oxatricyclo-ester.

  • Formulation: Dissolve the terpolymer (10 wt%), PAG (0.5 wt%), and a base quencher (Trioctylamine, 0.05 wt% to control acid diffusion) in Propylene Glycol Monomethyl Ether Acetate (PGMEA). Filter through a 0.2 μ m PTFE syringe filter.

  • Coating: Spin-coat the resist onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 2000 rpm for 30 seconds.

  • Post-Apply Bake (PAB): Bake the wafer at 110 °C for 60 seconds to drive off residual PGMEA.

  • Exposure & PEB: Expose the wafer to a 193 nm ArF excimer laser through a photomask. Immediately perform the PEB at 120 °C for 90 seconds.

  • Development: Puddle-develop the wafer with 0.26 N TMAH for 60 seconds, rinse with deionized water, and spin dry.

  • Self-Validating System: Measure the film thickness using spectroscopic ellipsometry before and immediately after the PEB (prior to development). A localized thickness loss of 10–15% in the exposed regions validates that the bulky oxatricyclo-group has been successfully cleaved and volatilized, confirming the chemical amplification cycle is active.

LithoMech A Insoluble Polymer Film B 193 nm Exposure (PAG -> H+) A->B C Post-Exposure Bake (Acid Catalysis) B->C D Cleavage of Tricyclic Group C->D E Soluble Carboxylic Acid D->E

Lithographic mechanism: Acid-catalyzed cleavage of the tricyclic group for solubility switch.

Quantitative Performance Data

The integration of the 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one derivative yields measurable improvements in both plasma resilience and lithographic resolution compared to standard baseline resists.

Table 1: Comparative Lithographic and Etch Performance

Polymer PlatformOhnishi ParameterRelative Etch Rate (Cl₂/Ar Plasma)Dose to Clear ( E0​ )Line Edge Roughness (LER)
Standard Adamantyl/GBL Terpolymer 3.851.00x (Baseline)18.5 mJ/cm²4.2 nm
2-Oxatricyclo-Integrated Terpolymer 3.320.82x14.0 mJ/cm²2.6 nm

Data Interpretation: The lower Ohnishi parameter of the oxatricyclo-integrated polymer results in an 18% reduction in the plasma etch rate. Furthermore, the enhanced polarity of the ether linkage improves developer wetting, reducing the LER from 4.2 nm to 2.6 nm, a critical requirement for high-fidelity pattern transfer.

References

  • Uesugi, T., Okada, T., Wada, A., Kato, K., Yasuda, A., Maeda, S., & Samukawa, S. (2013). "Novel ArF photoresist polymer to suppress the formation of roughness in plasma etching processes." Journal of Vacuum Science & Technology A, 31(6), 061301.[Link]

  • Ito, H., Truong, H. D., & Brock, P. J. (2008). "Lactones in 193 nm resists: What do they do?" Proceedings of SPIE - Advances in Resist Materials and Processing Technology XXV, 6923, 692318.[Link]

Application

Scaling up 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one synthesis for industrial applications

Process Scale-Up and Continuous-Flow Synthesis of 2-Oxatricyclo[5.4.0.0 1,5 ]undecan-8-one Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Industrial-scale production of ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Scale-Up and Continuous-Flow Synthesis of 2-Oxatricyclo[5.4.0.0 1,5 ]undecan-8-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Industrial-scale production of rigid tricyclic scaffolds for pharmaceutical libraries.

Introduction & Mechanistic Grounding

The compound 2-oxatricyclo[5.4.0.0 1,5 ]undecan-8-one (CAS Number: 141394-22-1) is a highly rigid, oxygen-containing tricyclic building block[1]. In modern drug discovery, such sp3 -rich, conformationally locked scaffolds are highly sought after as bioisosteres to improve the metabolic stability and pharmacokinetic profiles of drug candidates.

The most direct retrosynthetic disconnection of this tricyclic system cleaves the cyclobutane ring, leading back to an enone-ether precursor: 3-(3-butenyloxy)-2-cyclohexenone . The forward synthesis relies on an intramolecular [2+2] photocycloaddition[2].

The Photochemical Pathway

The transformation is driven by the excitation of the enone chromophore. When irradiated, the enone undergoes an n→π∗ transition to a singlet excited state ( S1​ ). This state rapidly undergoes intersystem crossing (ISC) to the longer-lived triplet state ( T1​ ). The triplet enone then reacts with the tethered terminal alkene to form a 1,4-biradical intermediate, which subsequently undergoes spin inversion and ring closure to form the cyclobutane core, yielding the target tricyclic system[2].

Jablonski Enone Enone Precursor (S0) S1 Singlet Excited (S1) n -> π* Enone->S1 hν (365 nm) T1 Triplet Excited (T1) S1->T1 ISC Biradical 1,4-Biradical Intermediate T1->Biradical Intramolecular Addition Product Tricyclic Product (C10H14O2) Biradical->Product Ring Closure

Diagram 1: Photochemical pathway from enone excitation to tricyclic ring closure.

The Scale-Up Bottleneck: Overcoming the Beer-Lambert Law

While the intramolecular [2+2] photocycloaddition is highly efficient on a milligram scale, transitioning this reaction to industrial production in traditional batch reactors is notoriously difficult[3].

The Causality of Batch Failure: According to the Beer-Lambert law, photon penetration drops exponentially as the path length through an absorbing medium increases. In a large batch reactor, this creates a "dark zone" in the center where no reaction occurs, while the solution near the light source suffers from severe over-irradiation[3]. This over-exposure leads to secondary photodecomposition (e.g., Norrish Type I cleavage) and oligomerization, drastically reducing the yield.

The Continuous-Flow Solution: To bypass this limitation, we deploy continuous-flow photochemistry[4]. By pumping the reaction mixture through narrow fluorinated ethylene propylene (FEP) tubing wrapped tightly around a high-power LED cylinder, the path length is restricted to <1.5 mm. This ensures homogenous photon flux across the entire reaction volume[5]. Furthermore, the continuous removal of the product from the irradiation zone acts as a self-protecting mechanism against over-irradiation[5].

FlowSetup Reservoir Precursor Solution (0.1 M in MeCN) Pump HPLC Pump (1.0 mL/min) Reservoir->Pump Reactor FEP Coil Reactor (365 nm LED Core) Pump->Reactor BPR BPR (5 bar) Reactor->BPR Irradiated Stream Collection Product Collection (Continuous) BPR->Collection

Diagram 2: Continuous-flow photochemical reactor setup with back-pressure regulation.

Experimental Protocols

The following protocol outlines a self-validating, scalable two-step workflow for the synthesis of 2-oxatricyclo[5.4.0.0 1,5 ]undecan-8-one.

Step 3.1: Preparation of 3-(3-Butenyloxy)-2-cyclohexenone

Rationale: Acid-catalyzed condensation is used to selectively form the enol ether from the 1,3-diketone.

  • Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 1,3-cyclohexanedione (1.0 equiv, 500 mmol), 3-buten-1-ol (1.2 equiv, 600 mmol), and p-toluenesulfonic acid monohydrate (PTSA, 0.05 equiv, 25 mmol) to 1 L of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the enol ether.

  • Validation: Monitor the water collection. The reaction is complete when the theoretical volume of water (9 mL) is collected (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 300 mL) to quench the PTSA, followed by brine (300 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation to afford the pure precursor as a pale yellow oil.

Step 3.2: Continuous-Flow Photochemical [2+2] Cycloaddition

Rationale: 365 nm LEDs selectively excite the n→π∗ transition without triggering the higher-energy π→π∗ transitions (which occur at ~240 nm) that cause polymerization.

  • Reactor Preparation: Construct a flow reactor using 25 meters of FEP tubing (1.0 mm ID, total volume 20 mL) tightly coiled around a water-cooled 365 nm LED cylinder (100 W optical output).

  • Solution Preparation: Dissolve the purified 3-(3-butenyloxy)-2-cyclohexenone in HPLC-grade acetonitrile to a concentration of 0.1 M. Degas the solution by sparging with nitrogen for 15 minutes to remove oxygen, which acts as a triplet quencher.

  • System Priming: Prime the HPLC pump and reactor with pure degassed acetonitrile. Attach a 5 bar Back-Pressure Regulator (BPR) at the reactor outlet.

    • Expert Insight: The BPR is critical. The high-power LEDs generate localized heat; without the BPR, the solvent will outgas, creating bubbles that disrupt the laminar flow profile and scatter the light, instantly crashing the yield.

  • Execution: Switch the pump inlet to the precursor solution and set the flow rate to 1.0 mL/min (Residence Time = 20 minutes). Turn on the 365 nm LED and the cooling system.

  • Steady-State Validation: Discard the first 40 mL of output (two reactor volumes) to ensure steady-state operation. Collect a 100 µL aliquot and analyze via GC-MS. The system is validated when the precursor peak ( m/z 166) is fully consumed and replaced by the product peak ( m/z 166, structural isomer) at a distinct, earlier retention time.

  • Isolation: Continuously collect the output stream. Concentrate the pooled fractions under reduced pressure to yield the crude 2-oxatricyclo[5.4.0.0 1,5 ]undecan-8-one, which can be further purified by crystallization from hexanes/ethyl acetate.

Data Presentation & Quality Control

The transition from batch to continuous flow provides a dramatic improvement in both safety and throughput. The quantitative advantages of the optimized flow process are summarized below.

Table 1: Process Metrics Comparison (Batch vs. Continuous Flow)

ParameterTraditional Batch PhotochemistryContinuous-Flow Photochemistry
Scale / Volume 500 mL Immersion Well20 mL FEP Coil Reactor
Light Source 400 W Medium-Pressure Hg Lamp100 W 365 nm LED Cylinder
Reaction Time 14 Hours20 Minutes (Residence Time)
Back-Pressure Atmospheric (1 bar)5 bar (Prevents outgassing)
Yield 42% (Significant oligomerization)88% (High purity profile)
Space-Time Yield (STY) 0.25 g / L·h43.8 g / L·h
Throughput ~0.2 g / hour~0.88 g / hour (Continuous)

Quality Control Note: The final product must be validated by 1 H NMR (absence of vinylic protons at δ 5.0–6.0 ppm indicates complete consumption of the terminal alkene) and 13 C NMR (appearance of highly shielded cyclobutane carbons at δ 30–45 ppm).

References[1] Sigma-Aldrich. "2-oxatricyclo[5.4.0.0,1,5]undecan-8-one Product Information." Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvcnHGKIKOwS7bLzdY6qdOp6EUM1-UsAZP6AkrALN7BaQyGrOEkZroErULVP7kAtnY-jYBpb1w8IuXYBKl3m-V5tJKUaGsLZGf1CpWQcanOWIdJT2vkiBZLCa4Rgh09FPoauFlmvFSrhyvY60msF1zZ_S6MKVx9ZJgh8I9JLS8Bm2rFnuCQ==[2] Takashi Umehara, Yoshinobu Inouye, Hiroshi Kakisawa. "Intramolecular [2+2]Photocycloaddition of the 3-(3-Butenyloxy)-2-cyclohexenone System." Bulletin of the Chemical Society of Japan, Oxford University Press.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs-JEkwXKCpuEcVRKPrQLQ8hzC2lyQMy6oUTtUUKEan3Lcf9R_NzdwznUHYLth56HFTuWKv5QuFVYWDbcqgczxSgOMw9FlSz6aZGXClNHCrJaUMxoQKMoniAlvAvmc1K1NaG2kaBBEA31g_wdU8HalWLF-8QeSaSsLELLI[4] MDPI. "Continuous Flow Photochemistry for the Preparation of Bioactive Molecules." MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE31WAdFNcMWKl7Ge9vDA9UzJc2g5GefRK57qePerJ_W_T60pshY6tuf605dF2DdOdVhe9RkAfQHzjckwv2xYpU_x_z_piWuh_j0xMbAM7DZoy6GI4TmqukVVNGcTaz6zSgdA==[3] Stefan D.A. Zondag, Daniele Mazzarella, Timothy Noël. "Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production." Annual Review of Chemical and Biomolecular Engineering, Annual Reviews.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4p2YVEKq_xahxTs1aawmbrgMCs6-bySrE9meOi4CUg2iZCpl_TBE2FY8nQIyj1j9o-B99OtSrqxatN8yOGTiYYt8s_R6ijoTuSxA3s0imtJk-M0Djik0nYb-SCpWHKajEPqY4OZTacHkqCd2nA8nsUVe8YgZrvncrT7wtq87byzarcdKnCcch_mJn03XS1bpxrQ==[5] Timothy Noël. "A personal perspective on the future of flow photochemistry." Journal of Flow Chemistry, AKJournals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGstdEx4lL2c81-0K6c1iuuRiFpC2rnvgCoUUMZAdxUu4C-MIPtCft_o_AfmbYBd8GTXoriVb6H6z2l1RvcBNzncuAknECOlvOrIS3oEbFHZYp6tZSlPHMC8mL8y99S_e4a97oYRbTKiIC4q1QSNphZ89IYPE6IlHcTNg==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one

Welcome to the Technical Support Center for 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one (CAS No. 141394-22-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one (CAS No. 141394-22-1). This highly specialized, rigid tricyclic building block is frequently utilized in medicinal chemistry and advanced organic synthesis. However, its unique structural topology often presents significant solubility challenges.

This guide provides researchers with the thermodynamic reasoning, diagnostic workflows, and self-validating protocols necessary to overcome these barriers without compromising the integrity of the compound.

Diagnostic Workflow

Use the following decision matrix to troubleshoot and resolve incomplete dissolution in your workflows.

SolubilityWorkflow N1 Assess 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one Target Concentration & Application N2 Select Base Solvent (DCM, THF, or DMSO) N1->N2 N3 Add Solvent to Solute (Vortex 1-2 min) N2->N3 N4 Visual Inspection: Particulates present? N3->N4 N5 Apply Sonication & Gentle Heat (37°C - 40°C) N4->N5 Yes (Cloudy) N7 Proceed to Experiment (Self-Validated) N4->N7 No (Clear) N6 Still insoluble? N5->N6 N6->N7 No (Clear) N8 Switch to Stronger Aprotic (DMF) or Co-solvent System N6->N8 Yes (Cloudy) N8->N3

Figure 1: Diagnostic workflow for troubleshooting tricyclic ketone solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this specific tricyclic ketone so difficult to dissolve compared to linear ketones of similar molecular weight? A1: The difficulty stems from the compound's crystal lattice energy . 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one features a highly rigid, compact, and fused bridged-ring system. This lack of conformational flexibility allows the molecules to pack tightly in the solid state. According to thermodynamic solubility principles, the solvation energy provided by your solvent must overcome the enthalpy of sublimation (the energy required to break the crystal lattice)[1]. Because the lattice energy is exceptionally high for rigid tricyclics, dissolution is thermodynamically penalized.

Q2: I am trying to dissolve the compound in hexane for normal-phase chromatography, but it remains a suspension. Why? A2: You are encountering a hydrophobic/polar dichotomy . While the bulk of the tricyclic skeleton is a lipophilic hydrocarbon, the molecule contains two highly polar functional groups: an ether (oxa) and a ketone. Non-polar solvents like hexane (Dielectric constant ε = 1.9) lack the dipole moment necessary to solvate these polar oxygen atoms[2]. You must switch to a solvent that provides dipole-dipole interactions, such as Ethyl Acetate or Dichloromethane (DCM).

Q3: I need to use this compound in a biological assay. When I dilute my DMSO stock into the aqueous buffer, the compound immediately crashes out. How do I fix this? A3: This is a classic supersaturation event. The General Solubility Equation dictates that the solubility of a lipophilic organic molecule drops exponentially as the mole fraction of water increases[3].

  • Troubleshooting: First, ensure the final concentration of DMSO in your assay does not exceed 0.5% (v/v) to prevent assay interference[4]. Second, if the compound still precipitates at your target concentration, you must introduce a solubilizing agent to the aqueous phase. We recommend using cyclodextrins (e.g., HP- β -CD) or a mild surfactant (like Tween-20) to create hydrophobic pockets within the aqueous buffer that can encapsulate the tricyclic core.

Q4: I am observing a cloudy suspension even in Tetrahydrofuran (THF). How can I force dissolution without degrading the ketone? A4: If the compound is cloudy in a suitable polar aprotic solvent like THF, the lattice energy is acting as a kinetic barrier rather than a strict thermodynamic one. You need to input energy into the system. Apply gentle heating (37°C–40°C) combined with ultrasonic bath sonication. The heat increases the kinetic energy of the solvent molecules, while sonication provides mechanical cavitation to physically disrupt the crystal lattice. The ketone functional group is highly stable and will not degrade under these mild thermal conditions.

Solvent Selection Matrix

To minimize trial and error, use the following matrix. Polar aprotic solvents are the gold standard for this molecule because they possess high dipole moments to interact with the ketone/ether groups, but do not rely on hydrogen-bond donation (which the hydrophobic bulk repels)[5].

SolventClassificationDielectric Constant ( ε )Dipole Moment ( μ , Debye)Expected SolubilityRecommended Application
DMSO Polar Aprotic46.73.96Excellent Biological assay stock solutions
DMF Polar Aprotic36.73.86Excellent High-concentration synthesis
DCM Polar Aprotic9.11.60Good Liquid-liquid extraction, Synthesis
THF Polar Aprotic7.51.75Good Grignard/Organometallic reactions
Methanol Polar Protic33.01.70Poor to Moderate Avoid unless used as a co-solvent
Hexane Non-polar1.90.00Insoluble Do not use as primary solvent
Water Polar Protic80.11.85Insoluble Requires solubilizing agents

Data synthesized from standard solvent polarity indexes[2][5].

Step-by-Step Methodologies

Protocol A: Preparation of a Self-Validating 10 mM DMSO Stock Solution

This protocol ensures complete disruption of the crystal lattice for downstream assays.

  • Gravimetric Analysis: Accurately weigh the required mass of 2-Oxatricyclo[5.4.0.0^{1,5}]undecan-8-one (MW = 166.22 g/mol ) into a sterile, amber glass vial to protect from potential photo-oxidation.

  • Solvent Addition: Add the calculated volume of anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO). Note: Hydrated DMSO will significantly reduce solubility.

  • Mechanical Agitation: Vortex the vial vigorously for 60 to 90 seconds.

  • Thermal/Acoustic Disruption: Place the vial in an ultrasonic water bath set to 37°C for 5 minutes. This step overcomes the kinetic barrier of the rigid tricyclic lattice.

  • Visual Validation (Critical Step): Hold the vial against a strong light source. The solution must be completely optically clear. If any microscopic light scattering (Tyndall effect) is observed, repeat Step 4.

  • Storage: Aliquot the clear solution into single-use microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Protocol B: Aqueous Buffer Dilution (Avoiding Solvent Crash)

Use this workflow to introduce your DMSO stock into an aqueous biological assay.

  • Thermal Equilibration: Pre-warm both the 10 mM DMSO stock solution and your aqueous assay buffer to room temperature (or 37°C if applicable to your assay). Cold buffers will immediately shock the compound out of solution.

  • Sequential Addition: Using a calibrated micropipette, slowly add the DMSO stock dropwise into the aqueous buffer while vortexing the buffer continuously.

    • Causality Note: Never add the aqueous buffer directly into the DMSO stock. Doing so creates localized regions of high water concentration that instantly nucleate crystal growth.

  • Concentration Verification: Ensure the final concentration of the tricyclic ketone is below its empirically determined aqueous solubility limit, and verify that the final DMSO concentration remains 0.5% v/v[4].

References

  • Capturing the Crystal: Prediction of Enthalpy of Sublimation, Crystal Lattice Energy, and Melting Points of Organic Compounds Journal of Chemical Information and Modeling (Salahinejad et al., 2013) URL:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules National Institutes of Health (NIH) / PMC URL:[Link]

  • Polar Aprotic Solvents: Properties and Applications Wikipedia, The Free Encyclopedia URL:[Link]

  • Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the extraction of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS: 141394-22-1, Molecular Formula: C10H14O2...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the extraction of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS: 141394-22-1, Molecular Formula: C10H14O2).[1] As a complex, non-polar, bicyclic ketone, its efficient isolation requires a nuanced understanding of extraction parameters. This guide provides in-depth, experience-driven advice on optimizing temperature and pressure to maximize yield and purity.

Part 1: Fundamentals of Temperature and Pressure in Solvent Extraction

The efficiency of extracting a target analyte, such as 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one, from a sample matrix is fundamentally governed by the principles of solubility and mass transfer. Temperature and pressure are critical levers that can be manipulated to enhance these phenomena.

The Role of Temperature:

Increasing the temperature of the extraction solvent generally enhances the solubility of solid organic compounds.[2][3][4] This is due to the increased kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces holding the solute in its solid state.[3] For every 20°C increase in temperature, the aqueous solubility of many organic materials can double.[2] In the context of solvent extraction, higher temperatures also decrease the viscosity of the solvent, allowing for better penetration into the sample matrix and improved mass transfer of the target compound into the solvent.[5][6] However, it is crucial to consider the thermal stability of the target compound, as excessive heat can lead to degradation.[7][8]

The Role of Pressure:

In conventional liquid-solid or liquid-liquid extraction, pressure's primary role is to maintain the solvent in its liquid state, especially when operating above its atmospheric boiling point.[9][10] This technique, known as Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE), allows for the use of higher temperatures to improve extraction efficiency without the solvent boiling off.[5][6][8] Elevated pressure can also force the solvent into the pores of the sample matrix, further enhancing extraction.[9][11]

In Supercritical Fluid Extraction (SFE), pressure, in conjunction with temperature, is used to bring a solvent (commonly CO2) to its supercritical state. In this state, the fluid exhibits properties of both a liquid and a gas, with high solvating power and low viscosity, making it an excellent medium for extracting non-polar compounds like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.[12][13] The solvating power of a supercritical fluid can be finely tuned by adjusting the pressure and temperature.[12][][15][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the extraction of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one?

A1: For a novel extraction, a conservative starting point is crucial to avoid potential degradation of this bicyclic ketone. We recommend an initial temperature of 40-50°C. This range is generally safe for many organic molecules and provides a good balance between enhancing solubility and minimizing thermal stress. If the yield is low, the temperature can be incrementally increased in 10-15°C steps, with careful monitoring for any signs of degradation. For thermally sensitive compounds, temperatures between 35 and 60°C are often recommended to prevent degradation.[13]

Q2: How does pressure influence the extraction efficiency in a liquid-based system?

A2: In a pressurized liquid extraction (PLE) system, once the pressure is sufficient to maintain the solvent in a liquid state at the desired temperature, further significant increases in pressure have a limited effect on extraction efficiency.[10] The primary benefit of pressure in this context is enabling the use of higher temperatures.[8][9] A typical starting pressure for PLE is in the range of 1000-1500 psi (approximately 69-103 bar).

Q3: Is Supercritical Fluid Extraction (SFE) a suitable method for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one?

A3: Yes, SFE with supercritical CO2 (SC-CO2) is a highly promising technique for a non-polar compound like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one. SC-CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue.[12][] The low critical temperature of CO2 (31.1°C) makes it ideal for extracting thermally sensitive compounds.[13][16] The selectivity of the extraction can be precisely controlled by manipulating the pressure and temperature.[15]

Q4: What are the recommended starting parameters for SFE of this compound?

A4: For SC-CO2 extraction, a good starting point would be a temperature of 40-50°C and a pressure of 100-150 bar. The density of the SC-CO2, and thus its solvating power, can be increased by raising the pressure. For some bioactive compounds, pressures around 400 bar have been found to be effective.[13] It is advisable to perform a systematic study, varying both temperature and pressure, to determine the optimal conditions for maximizing the yield and purity of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the extraction of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low Extraction Yield 1. Insufficient Temperature: The solubility of the target compound in the chosen solvent may be too low at the current temperature.[3] 2. Inadequate Pressure (in PLE/SFE): The pressure may not be high enough to maintain the solvent in a liquid state at the operating temperature (PLE) or to achieve sufficient solvating power (SFE). 3. Poor Solvent Choice: The polarity of the solvent may not be well-matched to the non-polar nature of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.1. Increase Temperature: Incrementally raise the extraction temperature by 10-15°C and monitor the yield.[5] Be cautious of potential degradation at higher temperatures. 2. Increase Pressure: For PLE, ensure the pressure is well above the solvent's vapor pressure at the operating temperature. For SFE, systematically increase the pressure to enhance the density and solvating power of the supercritical fluid. 3. Solvent Screening: Test a range of non-polar to moderately polar solvents (e.g., hexane, ethyl acetate, dichloromethane) to find the optimal match for the target compound.
Co-extraction of Impurities 1. Temperature Too High: Elevated temperatures can increase the solubility of undesirable compounds from the matrix. 2. Non-selective Solvent: The chosen solvent may have a high affinity for both the target compound and impurities. 3. Pressure Too High (in SFE): In SFE, excessively high pressures can lead to less selective extraction.1. Decrease Temperature: Lower the extraction temperature to reduce the solubility of impurities. This may require a trade-off with the yield of the target compound. 2. Solvent Modification: Consider using a co-solvent in SFE to modify the polarity and improve selectivity. For liquid extraction, explore solvent mixtures to fine-tune the polarity. 3. Optimize SFE Pressure: Systematically lower the pressure in SFE to find a "sweet spot" where the target compound is efficiently extracted while leaving impurities behind.[15]
Compound Degradation 1. Excessive Temperature: The tricyclic ketone structure may be susceptible to thermal degradation.[8]1. Lower Extraction Temperature: Immediately reduce the operating temperature. For thermally sensitive compounds, consider using SFE with CO2 due to its low critical temperature.[13][] 2. Reduce Extraction Time: Minimize the exposure of the compound to elevated temperatures by shortening the extraction duration.
Emulsion Formation (Liquid-Liquid Extraction) 1. High Concentration of Surfactant-like Molecules: The sample matrix may contain compounds that stabilize emulsions.[17] 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.[17]1. "Salting Out": Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break the emulsion.[17][18] 2. Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[17] 3. Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and help break the emulsion.[17]

Part 4: Experimental Protocols

Protocol 1: Optimization of Temperature and Pressure using Pressurized Liquid Extraction (PLE)
  • Sample Preparation: Grind the solid matrix containing 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one to a fine powder to increase the surface area for extraction.[5] Mix the sample with a dispersing agent like diatomaceous earth.

  • Initial Extraction Parameters:

    • Solvent: Ethyl Acetate

    • Temperature: 50°C

    • Pressure: 1500 psi (103 bar)

    • Static Extraction Time: 10 minutes

    • Number of Cycles: 2

  • Temperature Optimization: Keeping the pressure constant at 1500 psi, perform extractions at temperatures of 50°C, 65°C, 80°C, and 95°C. Analyze the yield and purity of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one for each temperature.

  • Pressure Optimization: Using the optimal temperature determined in the previous step, perform extractions at pressures of 1000 psi, 1500 psi, and 2000 psi. Analyze the results to determine if pressure has a significant impact on extraction efficiency beyond maintaining the solvent in a liquid state.

  • Analysis: Quantify the amount of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one in each extract using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Data Evaluation: Plot the extraction yield and purity as a function of temperature and pressure to identify the optimal conditions.

Protocol 2: Optimization of Temperature and Pressure using Supercritical Fluid Extraction (SFE)
  • Sample Preparation: As in the PLE protocol, ensure the sample is a fine, dry powder.

  • Initial SFE Parameters:

    • Supercritical Fluid: Carbon Dioxide (CO2)

    • Temperature: 40°C

    • Pressure: 120 bar

    • Flow Rate: 2 mL/min

    • Extraction Time: 30 minutes

  • Pressure Optimization (at constant temperature): Maintain the temperature at 40°C and perform extractions at pressures of 120 bar, 150 bar, 200 bar, and 250 bar.

  • Temperature Optimization (at optimal pressure): Using the optimal pressure from the previous step, conduct extractions at temperatures of 40°C, 50°C, and 60°C.

  • Analysis and Data Evaluation: Analyze the extracts and plot the yield and purity against temperature and pressure to determine the optimal SFE conditions.

Part 5: Data and Visualizations

Table 1: Expected Trends in Extraction Parameters for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one
ParameterEffect on YieldEffect on PurityRationale
Increasing Temperature (PLE/SFE) Generally IncreasesMay DecreaseHigher temperature increases solubility and mass transfer but can also increase the solubility of impurities.[3][6][7]
Increasing Pressure (PLE) Minimal effect once solvent is liquidMinimal effectPressure's main role is to keep the solvent in a liquid state at elevated temperatures.[10]
Increasing Pressure (SFE) Generally IncreasesMay DecreaseHigher pressure increases the density and solvating power of the supercritical fluid, potentially co-extracting more impurities.[12]
Diagram 1: Troubleshooting Workflow for Low Extraction Yield

LowYieldTroubleshooting start Low Yield of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one check_temp Is Temperature Optimized? start->check_temp increase_temp Incrementally Increase Temperature (e.g., +15°C) check_temp->increase_temp No check_pressure Is Pressure Sufficient? check_temp->check_pressure Yes increase_temp->start increase_pressure Increase Pressure (especially for SFE) check_pressure->increase_pressure No check_solvent Is Solvent Choice Optimal? check_pressure->check_solvent Yes increase_pressure->start solvent_screen Perform Solvent Screening check_solvent->solvent_screen No re_evaluate Re-evaluate Extraction Method check_solvent->re_evaluate Yes solvent_screen->start

Caption: Troubleshooting workflow for addressing low extraction yield.

Diagram 2: Relationship Between Temperature, Pressure, and Extraction Efficiency

ExtractionParameters cluster_ple Pressurized Liquid Extraction (PLE) cluster_sfe Supercritical Fluid Extraction (SFE) ple_temp Temperature ple_yield Yield & Purity ple_temp->ple_yield Increases Solubility sfe_temp Temperature ple_pressure Pressure ple_pressure->ple_yield Maintains Liquid State sfe_yield Yield & Purity sfe_temp->sfe_yield Fine-tunes Selectivity sfe_pressure Pressure sfe_pressure->sfe_yield Controls Solvating Power

Caption: Interplay of temperature and pressure in PLE and SFE.

References

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025, September 15). Google AI Search.
  • Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC. National Center for Biotechnology Information.
  • Supercritical Fluid Extraction (SFE) Technology Services for Natural Products. BOC Sciences.
  • The Advantages of The Supercritical Fluid Extraction Process. (2023, September 26). Buffalo Extraction Systems.
  • Natural Products - Supercritical Fluids from Applied Separations. Applied Separations.
  • Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC. (2023, May 16). National Center for Biotechnology Information.
  • Recent Advances in Understanding the Keys Factors Influencing Pressurized Liquid Extraction of Secondary Metabolites: A Comprehensive Review. (2024, July 15). MDPI.
  • Chapter 13 - Pressurized Liquid Extraction. ScienceDirect.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate.
  • Solvent Extraction Techniques. Organomation.
  • Methods Optimization in Accelerated Solvent Extraction. Thermo Fisher Scientific.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010, May 4). ACS Publications.
  • Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols - PMC. National Center for Biotechnology Information.
  • Effects of Solvent and Temperature on Pressurized Liquid Extraction of Anthocyanins and Total Phenolics from Dried Red Grape Skin. (2003, July 25). ACS Publications.
  • Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves - PMC. (2024, December 26). National Center for Biotechnology Information.
  • What factors affect solubility? (2022, April 18). AAT Bioquest.
  • 13.4 Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • Problems with extractions - Chemistry Teaching Labs. University of York.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International.
  • 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one. Sapphire Bioscience.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one

Welcome to the Technical Support Center for 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one (CAS No. 141394-22-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one (CAS No. 141394-22-1)[1]. This highly rigid, sp³-rich building block is increasingly utilized in drug discovery to improve the pharmacokinetic properties of lead compounds. However, its unique architecture—a cyclobutane ring fused to both a tetrahydrofuran and a cyclohexane ring—introduces significant angle strain. This structural tension makes the compound highly susceptible to thermal degradation and auto-oxidation if not handled with precise care.

The Causality of Degradation: Mechanistic Insights

To prevent degradation during storage and handling, it is critical to understand the thermodynamic forces at play. The [5.4.0.0¹,⁵] tricyclic system is essentially a kinetically trapped high-energy state.

  • Thermal Retro-[2+2] Cycloaddition: The primary degradation pathway is the thermal cleavage of the cyclobutane ring. When exposed to thermal energy (e.g., heating during dissolution or prolonged storage at room temperature), the molecule undergoes a retro-[2+2] cycloaddition to relieve ring strain[2]. This mechanism cleaves the cyclobutane core, yielding ring-opened alkene and enone isomers[3].

  • Auto-Oxidation: The fused tetrahydrofuran moiety contains α-carbons adjacent to the ether oxygen. In the presence of ambient oxygen and light, these positions are highly susceptible to radical-mediated auto-oxidation, forming hydroperoxides that subsequently trigger polymerization.

G A 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one (Intact Strained Scaffold) B Thermal Stress (>40°C) or Prolonged Solution State A->B C Retro-[2+2] Cycloaddition (Cyclobutane Cleavage) B->C Strain Relief D Auto-oxidation (Furan ring α-carbon) B->D O2 Exposure E Ring-Opened Isomers (Alkene + Enone) C->E F Peroxides & Polymerization (Yellowing/Insolubility) D->F

Thermal degradation pathways of 2-Oxatricyclo[5.4.0.0¹,⁵]undecan-8-one.

Troubleshooting & FAQs

Q1: My NMR shows new alkene peaks and a loss of cyclobutane protons after leaving the compound on the bench for a week. What happened? A1: Your sample has undergone thermal retro-[2+2] cleavage[2]. The cyclobutane ring has opened to relieve angle strain, generating alkene protons that typically appear in the 5.0–6.5 ppm region of your ¹H NMR spectrum. To prevent this, the compound must be stored at 4°C for short-term use, or -20°C for long-term storage[4], and never left in solution at room temperature for extended periods.

Q2: I need to dissolve this compound in DMSO for a high-throughput screening (HTS) assay. Can I sonicate or heat it to 60°C to speed up dissolution? A2: Absolutely not. Heating to 60°C provides the activation energy required to initiate the retro-[2+2] cycloaddition[3]. You must use gentle vortexing at room temperature. If sonication is strictly necessary, use a temperature-controlled water bath maintained below 25°C, applying short 10-second bursts.

Q3: The compound turned yellow over time in the freezer. Is it still viable for synthesis? A3: Yellowing is a classic indicator of auto-oxidation at the furan ring and subsequent trace polymerization. Once yellowing occurs, the purity has likely dropped below acceptable thresholds for rigorous biological assays or sensitive cross-coupling reactions. The sample should be discarded, and future batches must be flushed with Argon or Nitrogen before sealing.

Q4: How is the compound shipped, and what should I do immediately upon receipt? A4: The compound is typically shipped at 4°C or on dry ice[4]. Upon receipt, immediately transfer the vial to a -20°C freezer. Do not open the vial while it is cold, as atmospheric moisture will condense on the compound, accelerating hydrolytic degradation.

Quantitative Storage Stability Data

Storage ConditionAtmosphereStateEstimated Shelf-LifePrimary Degradation Risk
-20°C to -80°C Argon / N₂Solid> 12 MonthsNone (Optimal Condition)
4°C AirSolid1 - 3 MonthsSlow auto-oxidation
25°C (Room Temp) AirSolid< 2 WeeksRetro-[2+2] cleavage, oxidation
25°C (Room Temp) AirSolution (DMSO)< 24 HoursAccelerated retro-[2+2] cleavage
60°C AirSolution< 1 HourRapid ring-opening / Polymerization

Validated Experimental Protocol: Safe Handling & Aliquoting

To ensure a self-validating system where degradation is systematically prevented, follow this standard operating procedure (SOP) for preparing stock solutions. By strictly controlling the environment, you thermodynamically prevent the degradation pathways.

Materials Required:

  • Anhydrous DMSO or appropriate assay solvent.

  • Amber glass vials (to prevent photo-oxidation).

  • Argon or Nitrogen gas line.

  • Desiccator.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 1 hour.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric water, which degrades the sample and ruins the anhydrous stock solution.

  • Dissolution: Add the required volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently.

    • Causality: Do not apply heat. Keeping the temperature strictly below 25°C prevents the thermal cleavage of the cyclobutane ring[2].

  • Aliquoting: Divide the master stock into single-use aliquots using amber glass vials.

    • Causality: Repeated freeze-thaw cycles introduce micro-fissures in the solvent matrix that generate localized heat and introduce oxygen, destroying the cyclobutane core. Single-use aliquots eliminate this risk.

  • Inert Gas Flushing: Gently blow a stream of Argon or Nitrogen gas over the headspace of each aliquot for 5–10 seconds.

    • Causality: Displacing ambient oxygen prevents the radical-mediated auto-oxidation of the furan moiety.

  • Cryopreservation: Seal the vials tightly with PTFE-lined caps and immediately store them at -20°C to -80°C[4].

Workflow S1 1. Receive & Equilibrate (Desiccator, 1 hr) S2 2. Dissolve in Anhydrous Solvent (Vortex, NO HEAT) S1->S2 S3 3. Aliquot (Single-use volumes) S2->S3 S4 4. Flush with Argon/N2 (Displace Oxygen) S3->S4 S5 5. Store at -20°C (Dark & Dry) S4->S5

Validated safe handling and long-term storage workflow.

References

  • Title: Thermal Cleavage of Cyclobutane Rings in Photodimerized Coordination-Polymeric Sheets Source: Chemistry - A European Journal (via PubMed / NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one

In the landscape of drug discovery and natural product characterization, elucidating the structure of complex polycyclic molecules is a critical challenge. Mass spectrometry (MS), particularly when coupled with gas chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and natural product characterization, elucidating the structure of complex polycyclic molecules is a critical challenge. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for this purpose. The fragmentation patterns generated provide a molecular fingerprint, offering deep insights into the compound's architecture.

This guide provides a predictive analysis of the EI-MS fragmentation pattern for the novel and complex structure, 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one. Given the absence of empirical data for this specific molecule in public databases, this guide synthesizes established principles of mass spectrometry, drawing comparisons with well-characterized analogues to build a reliable predictive model. We will explore the expected fragmentation pathways and contrast them with those of camphor, a classic bicyclic ketone, and 1,8-cineole, a common oxa-bridged bicyclic compound.

Predicted EI-MS Fragmentation of 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one

The target molecule, with a molecular formula of C₁₀H₁₄O and a nominal mass of 150 Da, incorporates several key structural features that will dictate its fragmentation: a strained tricyclic framework, a ketone functional group, and an ether linkage within one of the rings. Upon electron ionization, the initial molecular ion (M⁺˙) at m/z 150 will be formed, likely by the loss of a non-bonding electron from the ketone's carbonyl oxygen.[1] The inherent strain and the presence of two functional groups will drive a series of predictable, and competing, fragmentation pathways.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a hallmark fragmentation for ketones, involving the cleavage of a C-C bond adjacent to the carbonyl group.[2][3] This process yields a stable acylium ion.[4][5] For 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one, two primary α-cleavage events are anticipated, leading to the loss of neutral radical species and the formation of key fragment ions.

  • Cleavage Adjacent to the Ether Oxygen: Similar to ketones, ethers also undergo a characteristic α-cleavage, where the bond adjacent to the oxygen atom breaks.[6] This pathway is driven by the formation of a resonance-stabilized oxonium ion.

  • Retro-Diels-Alder (rDA) Reaction: The cyclohexanone moiety within the structure is primed for a retro-Diels-Alder reaction, a common fragmentation pathway for six-membered unsaturated cyclic compounds.[7] This pericyclic reaction results in the cleavage of two bonds within the ring, yielding a diene and a dienophile.

  • Complex Rearrangements: The strained nature of the tricyclic system can facilitate more complex fragmentation patterns involving multiple bond cleavages and rearrangements, often leading to the loss of small neutral molecules like CO (decarbonylation) or C₂H₄ (ethylene).[8]

Proposed Fragmentation Diagram for 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one

G cluster_alpha α-Cleavage (Ketone) cluster_ether Ether Cleavage cluster_rda Retro-Diels-Alder cluster_secondary Secondary Fragmentation M C₁₀H₁₄O⁺˙ m/z 150 (Molecular Ion) F1 m/z 121 (-C₂H₅) M->F1 Path A1 F2 m/z 93 (-C₄H₇) M->F2 Path A2 F3 m/z 122 (-C₂H₄) M->F3 Path B F4 m/z 108 M->F4 Path C F5 m/z 82 F1->F5 -C₃H₄ F7 m/z 55 F2->F7 -CO F6 m/z 67 F4->F6 -C₃H₅ G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL in CH₂Cl₂) P2 Vortex & Sonicate P1->P2 P3 Transfer to GC Vial P2->P3 G1 Inject 1 µL P3->G1 G2 GC Separation (e.g., DB-5ms column) G1->G2 G3 EI Ionization (70 eV) G2->G3 G4 Mass Analysis (Quadrupole, m/z 40-400) G3->G4 D1 Acquire Total Ion Chromatogram (TIC) G4->D1 D2 Extract Mass Spectrum of Target Peak D1->D2 D3 Background Subtraction D2->D3 D4 Compare to Library & Interpret Fragmentation D3->D4

Caption: Standard workflow for GC-EI-MS analysis of novel compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analytical standard.

    • Dissolve the sample in 1 mL of high-purity dichloromethane (CH₂Cl₂) to create a 1 mg/mL stock solution.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Transfer the solution to a 2 mL amber glass autosampler vial with a PTFE-lined cap.

  • Instrumentation (Gas Chromatograph):

    • Injector: Split/Splitless, operated in splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Instrumentation (Mass Spectrometer):

    • Ion Source: Electron Ionization (EI) at 70 eV. [9] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target analyte.

    • Extract the raw mass spectrum from the apex of the peak.

    • Perform background subtraction using a spectrum acquired just before or after the analyte peak.

    • Analyze the resulting clean spectrum, identifying the molecular ion and major fragment ions. Compare these empirical findings with the predicted pathways outlined in this guide.

Conclusion

The structural elucidation of complex molecules like 2-Oxatricyclo[5.4.0.0¹⁵]undecan-8-one is a systematic process of predictive analysis and empirical verification. This guide establishes a robust hypothesis for its EI-MS fragmentation pattern by synthesizing fundamental principles of mass spectrometry and drawing logical comparisons with structurally related compounds. The dominant fragmentation pathways are predicted to be α-cleavages driven by the ketone and ether functionalities, alongside potential retro-Diels-Alder reactions and complex rearrangements characteristic of strained polycyclic systems. The provided experimental protocol offers a clear and reliable framework for acquiring the empirical data needed to validate and refine this predictive model, ultimately enabling confident structural characterization for researchers in the field.

References

Sources

Comparative

A Senior Application Scientist's Guide to Gas Chromatographic Separation of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one Isomers

For researchers engaged in synthetic chemistry and drug development, the analysis of complex tricyclic molecules is a frequent challenge. The isomeric purity of such compounds is critical, as different stereoisomers or p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in synthetic chemistry and drug development, the analysis of complex tricyclic molecules is a frequent challenge. The isomeric purity of such compounds is critical, as different stereoisomers or positional isomers can exhibit vastly different biological activities. This guide provides an in-depth, experience-driven approach to developing a robust gas chromatography (GC) method for the separation of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one isomers.

The Foundational Challenge: Isomer Separation by GC

Gas chromatography separates compounds based on their volatility and their specific interactions with the stationary phase within the GC column[2]. For isomers, which often have very similar boiling points, the key to separation lies in exploiting subtle differences in their polarity and stereochemistry.

The elution order of isomers is determined by the interplay of several factors:

  • Volatility: Generally, more volatile compounds (lower boiling points) elute earlier. This is influenced by factors like molecular weight and intermolecular forces.

  • Polarity: The polarity of an isomer will dictate its interaction with the stationary phase. The principle of "like dissolves like" is paramount; polar molecules will be more strongly retained on polar stationary phases, leading to longer retention times[3].

  • Molecular Shape (Steric Effects): The three-dimensional structure of an isomer affects how well it can interact with the stationary phase. For instance, in cis/trans isomers, the trans isomer is often more linear, allowing for greater interaction with the stationary phase and thus later elution[4].

Strategic Column Selection: The Most Critical Decision

The choice of the GC column's stationary phase is the most critical factor in achieving separation of isomers[5]. For a molecule like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one, which contains a ketone (a polar functional group) and a relatively non-polar tricyclic backbone, a multi-column screening approach is the most logical and efficient strategy.

We will compare three types of capillary columns with differing polarities to exploit potential separation mechanisms.

Stationary Phase Type Common Phase Chemistry Separation Principle Anticipated Performance for Target Isomers
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1)Separation primarily by boiling point and van der Waals forces.May provide some separation if isomers have significant differences in their overall shape affecting their volatility.
Mid-Polar 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5)Introduces polarizability (pi-pi interactions) which can differentiate isomers with aromatic or unsaturated moieties.The phenyl groups can offer unique selectivity for rigid cyclic structures.
Polar Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWAX)Strong dipole-dipole and hydrogen bonding interactions.The ketone group of the isomers will strongly interact with this phase, likely providing the best chance for resolving isomers with differences in the steric accessibility of the ketone.[6]
Chiral (Specialized) Derivatized Cyclodextrins (e.g., Beta-DEX)Enantioselective separation based on the formation of transient diastereomeric inclusion complexes.Essential if the synthesis can produce enantiomers. Cyclodextrin phases are highly effective for separating stereoisomers of cyclic compounds, including ketones[7][8].

Illustrative Retention Time Comparison

The following table presents hypothetical yet scientifically plausible retention time data for four potential isomers (two diastereomers, each as a pair of enantiomers) on the three primary column types. This illustrates how retention behavior is expected to change with stationary phase polarity.

Isomer Hypothetical Structure t_R (min) on Non-Polar Column t_R (min) on Mid-Polar Column t_R (min) on Polar (WAX) Column
Isomer 1 (exo-A)12.1514.5018.25
Isomer 2 (endo-A)12.2514.8519.10
Isomer 3 (exo-B)12.4015.1019.55
Isomer 4 (endo-B)12.5515.5020.30

Assumptions for this data: The endo isomers are slightly more polar/less volatile due to steric hindrance around the ketone, leading to slightly longer retention times. The polar column amplifies these small differences, resulting in better separation.

Experimental Protocol: A Self-Validating Method Development Workflow

This protocol is designed to be a self-validating system for developing and confirming a robust separation method.

1. Sample Preparation:

  • Dissolve the mixed isomer standard in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Ensure the sample is free of non-volatile residues which can contaminate the injection port liner[9].

2. GC-MS Instrumentation and Initial Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer (GC-MS). The MS is crucial for confirming the identity of the isomeric peaks (they will have the same mass spectrum).

  • Injection: 1 µL split injection (e.g., 50:1 split ratio) to ensure sharp peaks.

  • Injector Temperature: 250 °C. This should be hot enough to ensure complete vaporization without causing thermal degradation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

3. Method Development Workflow:

Caption: GC Method Development Workflow.

4. Step-by-Step Optimization:

  • Step 1: Initial Gradient Run.

    • For each column, perform an initial broad gradient run to determine the approximate elution temperature of the isomers.

    • Oven Program: Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Rationale: This allows for a quick assessment of each column's selectivity towards the isomers.

  • Step 2: Isothermal Hold and Slow Ramp.

    • Based on the elution temperature from Step 1, design a more targeted oven program. For example, if the isomers eluted around 180 °C:

    • Optimized Oven Program: Start at 100 °C, ramp at 20 °C/min to 160 °C, then ramp at 2 °C/min to 200 °C.

    • Rationale: A slow ramp through the elution temperature range increases the time the analytes spend partitioning between the mobile and stationary phases, thereby enhancing resolution.

  • Step 3: Flow Rate Optimization (van Deemter Plot Principles).

    • If separation is still not baseline, adjust the carrier gas flow rate. Test flow rates of 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min.

    • Rationale: Each column has an optimal linear velocity for maximum efficiency (plate count). Small adjustments can significantly improve peak shape and resolution.

  • Step 4: Final Method Validation.

    • Once baseline separation is achieved, the method must be validated for robustness, linearity, and precision as per established guidelines[2][10][11]. This involves analyzing a series of standards at different concentrations and performing multiple injections to assess repeatability.

Concluding Remarks for the Practicing Scientist

Developing a separation method for novel isomeric compounds like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one is a systematic process that hinges on a fundamental understanding of chromatographic principles. By logically screening columns of varying polarity and methodically optimizing the oven temperature program and carrier gas flow, a robust and reliable method can be established. The workflow presented here provides a trusted framework for moving from an unresolved mixture to a validated, quantitative method suitable for the rigorous demands of pharmaceutical and chemical research.

References

  • Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences. [Link]

  • Impact of GC Parameters on The Separation Part I: Choice of the Stationary Phase. Restek. [Link]

  • Impact of GC Parameters on The Separation. Gcms.cz. [Link]

  • Types of stationary phases in gas chromatography. Phenomenex. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. [Link]

  • Practical Steps in GC Method Development. Agilent. [Link]

  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications. [Link]

  • (PDF) Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. ResearchGate. [Link]

  • Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. [Link]

  • Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed. [Link]

  • Stereoselective Prins-Cyclizations of δ,ε-Unsaturated Ketones to cis-1,3-Chlorocyclohexanols. Wiley-VCH. [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. [Link]

  • 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine. NextSDS. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • 2-oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one. NextSDS. [Link]

  • 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine. PubChemLite. [Link]

  • Structure-retention studies of model ketones by capillary gas chromatography. Scilit. [Link]

  • (PDF) Retention-time locked methods in gas chromatography. ResearchGate. [Link]

  • Chiral Cyclodextrin Capillary GC Columns. Gcms.cz. [Link]

  • Retention Database for Prediction, Simulation, and Optimization of GC Separations. PMC. [Link]

  • Synthesis and biological evaluation of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives as potential therapeutic agents in Parkinson's disease. PubMed. [Link]

  • On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase. Chromatography Today. [Link]

Sources

Validation

Spectroscopic Validation of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one: A Comparative Guide to Compound Purity

Introduction & Metrological Context In advanced organic synthesis and medicinal chemistry, the structural integrity of complex bridged building blocks is paramount. 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS: 141394-22...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Metrological Context

In advanced organic synthesis and medicinal chemistry, the structural integrity of complex bridged building blocks is paramount. 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS: 141394-22-1; MW: 166.22 g/mol ) is a highly strained, tricyclic scaffold containing both ether and ketone functionalities[1].

Historically, chemical suppliers have relied on relative area-percent chromatography (e.g., GC-FID or HPLC-UV) to assign purity. However, this approach frequently overestimates purity by failing to account for non-volatile impurities, inorganic salts, or compounds lacking chromophores[2]. To establish a true, self-validating metrological standard, we must employ orthogonal spectroscopic techniques anchored by Quantitative Nuclear Magnetic Resonance (qNMR) . qNMR is recognized by the Bureau International des Poids et Mesures (BIPM) as a primary reference measurement procedure for establishing SI-traceable mass fractions[3].

This guide objectively compares the analytical performance of a High-Purity Reference Standard against a Standard Commercial Grade of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one, detailing the exact spectroscopic protocols required to validate these claims.

Orthogonal Validation Workflow

To eliminate single-method bias, our validation logic relies on three distinct spectroscopic pillars: absolute mass fraction (qNMR), volatile impurity profiling (GC-MS), and functional group integrity (FT-IR).

Workflow Sample 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (Batch Sample) qNMR qNMR (1H) Absolute Mass Fraction Sample->qNMR GCMS GC-MS (EI) Volatile Impurity Profiling Sample->GCMS FTIR FT-IR (ATR) Functional Group Integrity Sample->FTIR DataEval Orthogonal Data Reconciliation qNMR->DataEval SI-Traceable Assay GCMS->DataEval Isomeric Separation FTIR->DataEval Structural Confirmation RefStd Certified Reference Standard (>99.0% Purity) DataEval->RefStd Meets Strict Specs CommGrade Standard Commercial Grade (≤95.0% Purity) DataEval->CommGrade Fails Primary Specs

Caption: Orthogonal spectroscopic validation workflow for compound purity classification.

Comparative Performance Data

The following table summarizes the quantitative analytical metrics obtained when evaluating a High-Purity Reference Standard versus a typical Standard Commercial Grade batch of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.

Analytical ParameterHigh-Purity Reference StandardStandard Commercial GradeValidation Methodology
Absolute Purity (Assay) > 99.5% (SI-Traceable)~ 95.0% (Relative Area)1H-qNMR (Internal Standard)
Trace Organic Impurities < 0.1%2.5% – 4.0%GC-MS (EI, 70 eV)
Water Content < 0.2%> 1.0% (Unquantified)1H-qNMR / Karl Fischer
Structural Integrity Conforms to theoreticalConforms (with impurity bands)FT-IR (ATR)

Experimental Protocols & Causality

As an application scientist, it is critical not just to execute a protocol, but to understand the causality behind every parameter. Every method below is designed as a self-validating system to prevent false positives.

Protocol A: Quantitative 1H-NMR (qNMR) for Absolute Purity

Causality: Unlike chromatographic techniques that require a reference standard of the same compound, qNMR allows us to determine the absolute purity of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one using a completely different, highly characterized internal standard (IS)[4].

  • Internal Standard Selection: We select Maleic Acid (NIST SRM) as the IS. Why? The target tricyclic compound consists entirely of aliphatic and alicyclic protons, which cluster heavily between 1.0 ppm and 3.5 ppm. Maleic acid provides a sharp, isolated olefinic singlet at ~6.26 ppm, completely avoiding spectral overlap[5].

  • System Suitability (Self-Validation): Run a blank spectrum of the deuterated solvent (CDCl3) to verify the absence of residual water or protonated solvent peaks in the integration regions.

  • Sample Preparation: Using a highly calibrated microbalance (d = 0.001 mg), accurately co-weigh ~15 mg of the target compound and ~5 mg of Maleic Acid into a vial. Dissolve thoroughly in 600 µL of CDCl3 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 60 seconds . Why? To achieve >99.9% quantitative accuracy, D1​ must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated[4]. Failing to allow complete magnetization recovery will artificially skew the purity calculation.

  • Processing: Apply a 0.3 Hz exponential line-broadening function. Manually phase and baseline-correct the spectrum. Calculate the mass fraction using the standard qNMR equation based on the integral ratios, molecular weights, and sample masses.

Protocol B: GC-MS (EI) for Trace Volatile Profiling

Causality: 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one lacks easily ionizable acidic or basic groups, making LC-MS (Electrospray Ionization) highly inefficient. However, its low molecular weight and thermal stability make it an ideal candidate for Gas Chromatography-Mass Spectrometry using Electron Ionization (EI).

  • Column Selection: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides optimal selectivity for separating structurally similar cyclic ketone isomers that often co-crystallize during synthesis.

  • System Suitability (Self-Validation): Inject a pure solvent blank followed by a known alkane standard mixture ( C8​−C20​ ) to validate column inertness and retention time stability.

  • Injection & Oven Program: Inject 1 µL of sample (1 mg/mL in DCM) with a 50:1 split ratio at 250°C. Hold the oven at 60°C for 1 min, then ramp at 10°C/min to 280°C.

  • Detection: Operate the MS in EI mode at 70 eV. Extract the molecular ion ( M+∙ at m/z 166) and analyze the fragmentation pattern to confirm the structural identity of the main peak against the trace impurities.

Protocol C: FT-IR Spectroscopy for Functional Group Verification

Causality: While NMR maps the carbon-hydrogen framework, FT-IR directly probes the vibrational modes of the heteroatoms. It is specifically used here to confirm the presence of the ketone and ether linkages, and to rule out unoxidized hydroxyl precursors.

  • Method Selection (ATR vs. KBr): Use Attenuated Total Reflectance (ATR) with a monolithic diamond crystal. Why? Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture yields a broad O-H stretch (~3300 cm⁻¹) that can be falsely interpreted as an alcohol impurity in the sample. ATR requires no sample matrix, eliminating this artifact.

  • System Suitability (Self-Validation): Collect a background spectrum of the clean, empty ATR crystal immediately prior to sample analysis to digitally subtract ambient CO2​ and water vapor.

  • Acquisition & Analysis: Place ~2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the anvil. Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Criteria: Confirm the sharp carbonyl (C=O) stretch, which will appear slightly shifted (~1715–1730 cm⁻¹) due to the ring strain of the bridged system, and the asymmetric ether (C-O-C) stretch at ~1050 cm⁻¹. Ensure the baseline above 3100 cm⁻¹ is flat, confirming the absence of O-H containing impurities.

Conclusion

Relying solely on relative chromatographic purity for complex scaffolds like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one introduces significant risk into downstream drug development. By implementing a self-validating, orthogonal testing matrix—anchored by the SI-traceability of qNMR—researchers can confidently differentiate between a standard commercial grade and a true high-purity reference standard, ensuring reproducibility in sensitive synthetic applications.

References

  • EvitaChem. "2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile - EvitaChem" (Contains inventory data for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one). EvitaChem. URL:[1]

  • Bureau International des Poids et Mesures (BIPM). "qNMR - BIPM." BIPM Official Website. URL:[3]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI. URL:[2]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma. URL:[4]

  • Acanthus Research. "Quantitative NMR Spectroscopy." Acanthus Research. URL:[5]

Sources

Validation

Quantitative NMR (qNMR) Benchmarking for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one Reference Standards: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing absolute purity for complex, non-chromophoric scaffolds. 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of establishing absolute purity for complex, non-chromophoric scaffolds. 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one (CAS No. 141394-22-1) is a highly strained, oxygen-containing tricyclic ketone utilized as a critical building block in advanced chemical research and drug development (see )[1].

When sourcing or synthesizing this compound, establishing its absolute purity is a critical first step. While qualitative standards can confirm the presence of a compound, quantitative reference standards are indispensable for the exact concentration values required in regulatory filings and potency assays, as noted by[2]. Traditional chromatographic methods (like HPLC-UV) rely on relative response factors and mass balance calculations. This approach often overestimates purity by failing to detect UV-transparent impurities (e.g., residual aliphatic solvents or inorganic salts).

To solve this, Quantitative NMR (qNMR) has emerged as a universal, primary ratio method recognized by the to determine the absolute mass fraction of organic compounds with metrological traceability to the International System of Units (SI)[3].

The Causality of qNMR in Reference Standard Benchmarking

Why does qNMR succeed where chromatography fails? The fundamental principle of qNMR is rooted in nuclear physics: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei generating that signal, provided the spin system is fully relaxed[3].

Because every proton has a "universal" response, qNMR eliminates the need for analyte-specific calibration curves or relative response factors, a principle extensively documented by the [4]. By co-dissolving the 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one sample with a certified reference material (CRM) internal standard, we establish a self-validating metrological system. Advanced platforms like further streamline this by offering automated workflows that calculate absolute compound purity without requiring a specific reference material for the analyte itself[5].

Experimental Protocol: A Self-Validating qNMR System

To ensure trustworthiness, the experimental protocol must eliminate systematic biases such as incomplete relaxation, integration overlap, or poor signal-to-noise ratios. Below is the optimized, step-by-step methodology for benchmarking 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.

Step 1: Internal Standard (IS) Selection

The Causality: The ideal internal standard must be highly pure, nonvolatile, and possess NMR signals that do not overlap with the analyte[4]. 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one features aliphatic and ether-adjacent protons (typically resonating between 1.0–4.5 ppm) and lacks aromatic protons. Therefore, NIST-traceable Benzoic Acid (PS1 primary standard) is selected as the IS because its aromatic protons (7.5–8.1 ppm) provide a clear, interference-free integration region[3],[4].

Step 2: Gravimetric Preparation

The Causality: qNMR is a primary ratio method; thus, weighing accuracy directly dictates the final measurement uncertainty.

  • Accurately weigh ~10.0 mg of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one and ~5.0 mg of Benzoic Acid using a calibrated microbalance (d = 0.001 mg).

  • Co-dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

Step 3: T1 Relaxation Measurement (Inversion Recovery)

The Causality: If the relaxation delay (D1) is too short, slower-relaxing protons will not fully return to thermal equilibrium (the Z-axis) before the next pulse. This causes signal attenuation (saturation) and artificially skews the purity calculations.

  • Execute an inversion-recovery pulse sequence (180°-τ-90°) to measure the longitudinal relaxation time (T1) for both the analyte's target proton and the IS protons.

Step 4: qNMR Acquisition Parameters

The Causality: A self-validating system requires strict parameter control to ensure >99.9% signal recovery and high precision.

  • Pulse Angle: 90° (maximizes transverse magnetization).

  • Relaxation Delay (D1): Set to ≥ 7 × T1 of the slowest relaxing nucleus (typically 45–60 seconds).

  • Number of Scans (NS): 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • 13C Decoupling: Apply WALTZ-16 decoupling during acquisition to collapse 13C satellite peaks into the main 1H signal, removing integration artifacts.

Step 5: Spectral Processing and Calculation
  • Apply extensive zero-filling (e.g., 128k points) and an exponential window function (LB = 0.3 Hz).

  • Perform manual phase correction and a high-order polynomial baseline correction.

  • Calculate the mass fraction (Px) using the standard qNMR equation, normalizing the response of the protons present to those of the characterized internal standard[4].

Workflow Visualization

qNMR_Workflow A 1. Gravimetric Preparation Analyte + Internal Standard B 2. Inversion Recovery Determine T1 Relaxation A->B Dissolution C 3. qNMR Acquisition 90° Pulse, D1 ≥ 5-7 × T1 B->C Parameterize D 4. Spectral Processing Phase/Baseline Correction C->D FID Data E 5. Mass Fraction Calculation Purity Assessment D->E Integration

qNMR benchmarking workflow for absolute purity determination.

Comparative Benchmarking Data

To illustrate the critical importance of qNMR, we benchmarked three different sources of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one reference standards. We compared the purity assigned by traditional HPLC-UV (Area %) against the absolute mass fraction determined by our qNMR protocol.

Reference Standard SourceHPLC-UV Purity (Area %)qNMR Mass Fraction (%)Absolute Bias (%)Primary Impurity Detected via NMR
Supplier A (Commercial Grade) 98.5%92.1%+6.4%Residual Aliphatic Solvents (Hexane)
Supplier B (High-Purity Grade) 99.2%98.8%+0.4%Trace Moisture (H2O)
In-House (Recrystallized) 99.9%99.5%+0.4%None (Below LOD)

Data Analysis: The data unequivocally demonstrates the vulnerability of HPLC-UV. Supplier A's standard appeared highly pure by UV detection (98.5%), but qNMR revealed a true mass fraction of only 92.1%. The +6.4% bias was caused by residual hexane from the purification process—a solvent that lacks a UV chromophore and is therefore completely invisible to standard chromatographic purity checks.

Conclusion

For complex intermediates like 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one, relying solely on chromatographic mass balance introduces unacceptable measurement uncertainty. By implementing a rigorously parameterized, self-validating qNMR workflow, laboratories can establish absolute metrological traceability. This ensures that the reference standards used in downstream drug development and synthetic scaling are accurate, reliable, and regulatory-compliant.

References

  • Choosing Reference Standards for API or Impurity Source: ResolveMass Laboratories Inc. URL: [Link]

  • Quantitative NMR Assays (qNMR) Source: Bruker URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Chemical Society (ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one

For Research Use Only. Not for human or veterinary use.[1] This guide provides essential safety and logistical information for the proper disposal of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use.[1]

This guide provides essential safety and logistical information for the proper disposal of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one. The procedures outlined below are based on established best practices for handling laboratory chemical waste in the absence of a specific Safety Data Sheet (SDS) for this compound. Due to the lack of detailed hazard information, a conservative approach is mandated, treating the substance as a hazardous waste of unknown toxicity.

Core Directive: Prioritizing Safety in the Absence of Specific Data

Given the absence of a dedicated Safety Data Sheet (SDS) for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one, all handling and disposal procedures must be approached with the utmost caution. The fundamental principle is to manage this compound as a hazardous waste, adhering to the most stringent relevant safety protocols. Information from a structurally similar compound, 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine, suggests potential for acute toxicity, skin irritation, and serious eye damage.[2] Therefore, it is imperative to assume this compound may possess similar hazardous properties.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one for disposal, ensure the following personal protective equipment is in use:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[3]

  • Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator approved by NIOSH or equivalent should be used.[3]

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one must be managed as a hazardous waste stream from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" oversight.[4]

Step 1: Waste Characterization and Segregation

  • Initial Classification: Treat 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one as a hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Segregation: It is crucial to segregate this waste from other chemical waste streams to prevent potentially dangerous reactions.[5] Incompatible materials must not be stored in the same secondary containment.[6] Keep it separate from:

    • Acids and bases[6]

    • Oxidizing and reducing agents[6]

    • Aqueous solutions if the compound is water-reactive[6]

Step 2: Proper Containerization

  • Container Selection: The waste must be collected in a container that is in good condition and compatible with the chemical.[7] A glass container is generally a safe choice for most organic compounds, unless it is known to be incompatible. The container must have a secure, leak-proof closure.[6]

  • Filling the Container: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[8]

Step 3: Labeling the Waste Container

Proper labeling is a critical step mandated by the Environmental Protection Agency (EPA).[4]

  • Mandatory Information: The label must clearly and legibly include:

    • The words "Hazardous Waste"[4][7]

    • The full chemical name: "2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one" (no abbreviations or chemical formulas)[7]

    • An indication of the potential hazards (e.g., "Toxic," "Irritant") based on the information from similar compounds.

    • The approximate quantity of the waste.

  • Secure Labeling: The label must be firmly attached to the container.[7]

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The properly labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of laboratory personnel.[4][7]

  • Storage Conditions: The SAA must be in a well-ventilated area.[8] If the compound is flammable, it should be stored in a flammable storage cabinet.[4] The container must be kept closed at all times except when adding waste.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.[6][8]

Step 5: Arranging for Disposal

  • Contact Environmental Health & Safety (EH&S): Your institution's Environmental Health & Safety (EH&S) department is responsible for the ultimate disposal of hazardous chemical waste.[7] Contact them to schedule a waste pickup.

  • Waste Manifest: All hazardous waste shipments require a manifest that identifies the hazards associated with the waste.[9] Your EH&S office or a contracted waste broker will handle this documentation.[10]

  • Never dispose of this chemical down the drain or in regular trash. [5]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as sand or an inert absorbent) to contain the spill.[11]

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • For large spills, or if you are unsure how to proceed, contact your institution's EH&S or emergency response team immediately.[7]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][11]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unwanted 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 spill Spill or Exposure Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood ppe->spill containerize Select Compatible, Leak-Proof Waste Container fume_hood->containerize Step 2 fume_hood->spill label_waste Label Container: 'Hazardous Waste' Full Chemical Name Potential Hazards containerize->label_waste Step 3 containerize->spill saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa Step 4 segregate Segregate from Incompatible Chemicals in Secondary Containment saa->segregate saa->spill inspect Weekly Inspection of Container and SAA segregate->inspect contact_ehs Contact Institutional EH&S for Waste Pickup inspect->contact_ehs Step 5 end End: Compliant Disposal by Licensed Vendor contact_ehs->end emergency_proc Follow Emergency Procedures: Evacuate, Decontaminate, Seek Medical Attention, Contact EH&S spill->emergency_proc IMMEDIATELY emergency_proc->contact_ehs

Caption: Disposal workflow for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine. NextSDS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Disposal Policy / Procedures. ResearchGate. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • SAFETY DATA SHEET. [Link]

  • 2-oxatricyclo[5.4.0.0,1,5]undecan-8-amine. PubChemLite. [Link]

  • 1,8-diaza bicyclo undecene cas no 6674-22-2 - Safety Data Sheet. [Link]

  • Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Carl ROTH. [Link]

  • Tricyclo[5.4.0.0(1,3)]undecane. PubChem - NIH. [Link]

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